5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde
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Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 1218791-07-1. It has a molecular weight of 208.02 . The IUPAC name for this compound is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .Scientific Research Applications
Synthesis of Antitumor Agents
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde has been utilized in the synthesis of various derivatives with potential antitumor activity. The synthesis involved reactions with compounds like 2-acetylfuran and 2-acetylthiophene. Notably, one of the synthesized derivatives demonstrated superior efficacy compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening (Matiichuk et al., 2020).
Cytotoxicity and MMP Inhibition
Furyl(thienyl)-2-carbaldehydes, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde, were synthesized and evaluated for their cytotoxicity and matrix metalloproteinase (MMP) inhibition. The study suggested the impact of heterocycle and organoelement substituent structure on these properties (Ignatovich et al., 2015).
Antioxidant Agents Synthesis
A series of chalcone derivatives synthesized from this compound and other components demonstrated potential antioxidant activity. The synthesized compounds were supported by in vitro studies and molecular docking, revealing their interactions with specific enzymes (Prabakaran et al., 2021).
Photophysical Properties for Sensing Applications
Improved synthetic methods for furans led to the development of compounds with notable photophysical properties. These compounds were studied for their applicability in the field of metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).
Green Chemistry Synthesis of Bioactive Compounds
Furan-2-carbaldehydes, derived from biomass, were used as C1 building blocks for synthesizing quinazolin-4(3H)-ones. The process utilized photocatalytic C–C bond cleavage without needing protection for hydroxyl, carboxyl, amide, or secondary amino groups, aligning with green chemistry principles (Yu et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and ensuring good ventilation during use .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIKLVGTQAWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675195 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-07-1 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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